A Comprehensive Technical Guide on 4-Acetamido-2-aminobenzenesulfonic Acid: Properties, Structure, and Applications
A Comprehensive Technical Guide on 4-Acetamido-2-aminobenzenesulfonic Acid: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of 4-Acetamido-2-aminobenzenesulfonic acid (CAS No. 88-64-2), a key intermediate in the synthesis of various chemical compounds, particularly azo dyes. This guide details its chemical structure, physicochemical and spectral properties, and general experimental protocols for its use. Furthermore, it explores the broader biological and pharmacological relevance of the azo compounds derived from this molecule, supported by workflow diagrams and summarized data tables for clarity and ease of reference.
Chemical Structure and Identifiers
4-Acetamido-2-aminobenzenesulfonic acid is an aromatic sulfonic acid characterized by the presence of an amino group at position 2 and an acetamido group at position 4 relative to the sulfonic acid moiety on the benzene ring.[1]
Caption: 2D representation of 4-Acetamido-2-aminobenzenesulfonic acid.
The structural identifiers and core properties of the compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 4-acetamido-2-aminobenzenesulfonic acid[2] |
| CAS Registry Number | 88-64-2[1][2][3][4][5][6] |
| Molecular Formula | C₈H₁₀N₂O₄S[1][2][3][4][5][6] |
| Molecular Weight | 230.24 g/mol [1][2][3][4][5][6] |
| Common Synonyms | 4-(Acetylamino)-2-aminobenzenesulfonic acid, 3-Aminoacetanilide-4-sulfonic acid, 5-Acetylaminoaniline-2-sulfonic acid[1][2][6][7][8] |
| InChI | InChI=1S/C8H10N2O4S/c1-5(11)10-6-2-3-8(7(9)4-6)15(12,13)14/h2-4H,9H2,1H3,(H,10,11)(H,12,13,14)[1][2][9][10] |
| InChIKey | FOINSAWEWXUXPQ-UHFFFAOYSA-N[1][2][9][10] |
| SMILES | CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O)N[2] |
Table 1: Chemical Identifiers and Core Properties.
Physicochemical Properties
The compound is typically supplied as a solid with purity levels suitable for synthetic and research applications.
| Property | Value |
| Appearance | White to pale yellow crystalline solid[1][5] |
| Melting Point | 90-92 °C[4] |
| Solubility | Soluble in water[1] |
| Purity | Commonly available with ≥98% or 99% purity[5][6] |
Table 2: Physicochemical Properties.
Spectral Properties
Spectroscopic data is crucial for the structural confirmation and purity assessment of 4-Acetamido-2-aminobenzenesulfonic acid.
| Spectroscopy | Observed/Expected Features |
| ¹H NMR | A proton NMR spectrum is available for this compound, which would show distinct signals for the aromatic protons, the amine protons, the amide proton, and the methyl protons.[9] |
| ¹³C NMR | Expected signals would correspond to the eight carbon atoms, including the methyl carbon of the acetyl group, the carbonyl carbon, and the six distinct aromatic carbons. |
| Infrared (IR) | Key vibrational bands would be expected for N-H stretching (amine and amide), C=O stretching (amide), S=O stretching (sulfonic acid), and O-H stretching (sulfonic acid). |
| Mass Spectrometry | The molecular ion peak [M]+ would be observed at m/z corresponding to its molecular weight (230.24). |
Table 3: Summary of Spectral Data.
Synthesis and Experimental Protocols
While detailed proprietary synthesis methods are often unpublished, the general preparation of aminobenzenesulfonic acids involves the sulfonation of aniline derivatives.[11][12] However, 4-Acetamido-2-aminobenzenesulfonic acid is most prominently cited as a precursor in the synthesis of azo dyes.
General Protocol for Azo Dye Synthesis
The synthesis of azo dyes using this compound follows a two-step process: diazotization of the primary amine, followed by coupling with a suitable aromatic partner.[3][13]
Caption: Experimental workflow for the synthesis of azo dyes.
Methodology:
-
Diazotization: 4-Acetamido-2-aminobenzenesulfonic acid is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[13]
-
Azo Coupling: The freshly prepared, cold diazonium salt solution is slowly added to a solution of a coupling partner (e.g., an activated aromatic compound like a naphthol or another amine) dissolved in an appropriate solvent. The reaction mixture is stirred until the coupling is complete, indicated by the formation of a colored precipitate, which is the azo dye.[3][13]
Analytical Methods
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the starting material and the final dye product.[11]
-
Structural Confirmation: The identity of the synthesized dye is confirmed using spectroscopic methods such as UV-Visible spectroscopy to determine the maximum wavelength (λmax), as well as IR and NMR spectroscopy.[13]
Biological and Pharmacological Relevance
While 4-Acetamido-2-aminobenzenesulfonic acid itself is primarily an intermediate, the azo compounds derived from it possess a wide range of biological activities. The azo linkage (-N=N-) is a key feature that can be targeted by enzymes in biological systems.
General Bioactivity of Azo Compounds
-
Antimicrobial Activity: Certain azo dyes have demonstrated inhibitory activity against various microbes, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans.[14][15]
-
Prodrugs for Targeted Delivery: The azo bond is stable in the upper gastrointestinal tract but can be cleaved by azoreductase enzymes produced by bacteria in the colon. This property is exploited to design azo-containing prodrugs that release an active therapeutic agent specifically in the colon for treating conditions like inflammatory bowel disease.[15]
Metabolism and Toxicity
The biological activity and potential toxicity of azo compounds are closely linked to their metabolism. The reductive cleavage of the azo bond by azoreductase enzymes releases the constituent aromatic amines.[14][16] Depending on their structure, these resulting amines can be either benign or potentially toxic and carcinogenic.[14]
Caption: Metabolic pathway for the cleavage of azo compounds.
Safety and Handling
Proper handling of 4-Acetamido-2-aminobenzenesulfonic acid is essential in a laboratory setting. The following table summarizes key safety information based on available Safety Data Sheets (SDS).
| Category | Information |
| GHS Hazards | May cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.[17][18][19] |
| Personal Protective Equipment | Wear protective gloves, protective clothing, and eye/face protection.[17][19][20][21] |
| Handling | Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Use in a well-ventilated area.[17][19][20][21] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[6][20][21] Recommended storage temperatures can range from room temperature to 2-8°C.[6][21] |
| First Aid (Eyes/Skin) | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Skin: Wash with plenty of soap and water.[17][19][20] |
Table 4: Safety and Handling Information.
Conclusion
4-Acetamido-2-aminobenzenesulfonic acid is a valuable and versatile chemical intermediate. Its well-defined structure and reactive amine group make it a fundamental building block for the synthesis of a wide array of azo dyes. While the compound's primary role is in chemical synthesis, the resulting azo structures have significant implications in materials science and pharmacology, including applications as antimicrobial agents and targeted drug delivery systems. A thorough understanding of its properties, synthetic utility, and safety precautions is crucial for researchers and scientists working in these fields.
References
- 1. CAS 88-64-2: 4-Acetamido-2-aminobenzenesulfonic acid [cymitquimica.com]
- 2. Benzenesulfonic acid, 4-(acetylamino)-2-amino- | C8H10N2O4S | CID 6939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Acetamido-2-aminobenzenesulfonic acid [dyestuffintermediates.com]
- 4. 4-Acetamido-2-aminobenzenesulfonic acid | 88-64-2 [chemicalbook.com]
- 5. labproinc.com [labproinc.com]
- 6. chemscene.com [chemscene.com]
- 7. scbt.com [scbt.com]
- 8. 4-Acetamido-2-aminobenzenesulfonic acid - CAS:88-64-2 - Sunway Pharm Ltd [3wpharm.com]
- 9. 4-Acetamido-2-aminobenzenesulfonic acid(88-64-2) 1H NMR spectrum [chemicalbook.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google Patents [patents.google.com]
- 12. CN103613520A - Preparation method for 4-aminobenzenesulfonic acid - Google Patents [patents.google.com]
- 13. journalijar.com [journalijar.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijhmr.com [ijhmr.com]
- 17. fishersci.com [fishersci.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. media.laballey.com [media.laballey.com]
- 20. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 21. spectrumchemical.com [spectrumchemical.com]
